molecular formula C15H14FNO B312069 N-(2,5-dimethylphenyl)-3-fluorobenzamide

N-(2,5-dimethylphenyl)-3-fluorobenzamide

Cat. No.: B312069
M. Wt: 243.28 g/mol
InChI Key: GGOLUMSRGJCQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a 3-fluorobenzoyl group attached to a 2,5-dimethyl-substituted aniline moiety. This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-fluorobenzamide

InChI

InChI=1S/C15H14FNO/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)

InChI Key

GGOLUMSRGJCQQX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(2,5-dimethylphenyl)-2-methylbenzamide (): This analog replaces the 3-fluorine atom with a 2-methyl group on the benzamide ring. The crystal structure reveals dihedral angles of 48.0(3)° and 48.6(3)° between the amide group and the aromatic rings, indicating a non-planar conformation. In contrast, the fluorine atom in N-(2,5-dimethylphenyl)-3-fluorobenzamide may enhance polarity and influence intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces).
  • N-(2,6-dimethylphenyl) analogs (): Compounds with 2,6-dimethyl substitution on the aniline ring (e.g., pesticides like etobenzanid) exhibit steric hindrance due to the proximity of the methyl groups.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Bioactivity Reference
This compound Benzamide 3-F, 2,5-dimethylphenyl High polarity, potential PET inhibition (inferred) -
N-(2,5-dimethylphenyl)-2-methylbenzamide Benzamide 2-Me, 2,5-dimethylphenyl Non-planar conformation, N–H⋯O hydrogen bonding
N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-carboxamide 3-OH, 2,5-dimethylphenyl PET inhibition (IC50 ~10 µM)
N-(2,6-dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide Piperidine-carboxamide 2,6-dimethylphenyl Steric hindrance, pesticide use (inferred)

Mechanistic Insights and Structure-Activity Relationships

  • Substituent Position : The 2,5-dimethyl configuration balances lipophilicity and steric effects, optimizing membrane permeability and target binding compared to 2,6-dimethyl analogs .
  • Electron-Withdrawing Groups : Fluorine at the 3-position likely enhances electronic interactions with biological targets, analogous to the role of fluorine in PET-inhibiting carboxamides .
  • Hydrogen Bonding : The amide group in the target compound may form intermolecular hydrogen bonds, similar to N-(2,5-dimethylphenyl)-2-methylbenzamide, influencing crystallization and stability .

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